(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester
Description
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester (CAS: 307531-75-5) is a diboronic ester derivative characterized by a conjugated alkene backbone with pinacol ester groups at the 1,2-positions. Its molecular formula is C₂₀H₃₆B₂O₅, with a molecular weight of 378.12 g/mol . Key properties include:
- Physical state: Solid at room temperature.
- Melting point: 92–93°C.
- Boiling point: 383.6°C.
- Density: 1.045 g/cm³.
- Solubility: Insoluble in water; expected to dissolve in organic solvents like chloroform or acetone, consistent with the solubility trends of pinacol esters .
- Hazard profile: Classified with warnings for skin irritation (H313), oral toxicity (H303), and respiratory irritation (H333) .
This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a precursor for synthesizing functionalized alkenes .
Properties
Molecular Formula |
C17H32B2O4 |
|---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12- |
InChI Key |
MXQDNQSRLNMUOP-SEYXRHQNSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be synthesized through the reaction of 1-pentene with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires a transition metal catalyst such as palladium or ruthenium and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into alkanes or other reduced forms.
Substitution: The boronate ester can participate in substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium, ruthenium, and other transition metals.
Solvents: Tetrahydrofuran (THF), toluene, and other organic solvents.
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate to high temperatures, and specific pH conditions depending on the reaction.
Major Products Formed
γ-Boryl Substituted Homoallylic Alcohols: Formed via Ru-catalyzed double bond transposition reaction with aromatic aldehydes.
Alkenes and Alkanes: Formed through reduction reactions.
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester involves its ability to form stable boron-carbon bonds, which are crucial in various organic synthesis reactions. The compound acts as a nucleophile in cross-coupling reactions, where the boron atoms facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Diboronic Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| (E)-1-Pentene-1,2-diboronic ester | C₂₀H₃₆B₂O₅ | 378.12 | 92–93 | Cross-coupling, alkene synthesis |
| (E)-1-Heptene-1,2-diboronic ester | C₂₂H₄₀B₂O₅ | ~406* | Not reported | Extended-chain synthesis |
| Phenyl-1,2-ethylenediboronic ester | C₂₀H₃₀B₂O₄ | 356.08 | 69–73 | Aromatic coupling reactions |
| 1,4-Benzenediboronic ester | C₁₈H₂₈B₂O₄ | 354.04 | Not reported | Polymer science |
*Estimated based on structural similarity.
Biological Activity
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is a compound of significant interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, applications in various reactions, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H32B2O4
- Molecular Weight: 322.06 g/mol
- CAS Number: 307531-75-5
- Boiling Point: 301°C to 303°C
- Flash Point: 76°C (168°F)
Chemical Identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane |
| Density | 0.954 g/mL at 25 °C |
| Refractive Index |
Biological Activity Overview
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a versatile building block for the synthesis of various biologically active molecules. Its boronate structure allows for the formation of carbon-carbon bonds under mild conditions.
The compound acts as a reactant in cross-coupling reactions , facilitating the formation of complex organic structures through the coupling of aryl halides with boron-containing compounds. This reactivity is crucial for synthesizing pharmaceuticals and agrochemicals.
Case Studies
-
Synthesis of γ-Boryl Substituted Homoallylic Alcohols:
Researchers have reported using (E)-1-pentene-1,2-diboronic acid bis(pinacol) ester in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols. The reaction involves Ru-catalyzed double bond transposition with aromatic aldehydes, showcasing the compound's utility in synthesizing complex alcohols that may exhibit biological activity . -
Cross-Coupling Reactions:
A study highlighted the use of this compound in dual nickel/photoredox-catalyzed site-selective cross-coupling reactions. The ability to selectively deboronate and couple with aryl halides expands the scope of synthetic applications for creating biologically relevant compounds .
Biological Activity Data
While direct biological activity data specific to (E)-1-pentene-1,2-diboronic acid bis(pinacol) ester is limited, its role in synthesizing biologically active compounds suggests potential pharmacological applications. The following table summarizes related compounds synthesized using this boronate ester:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
